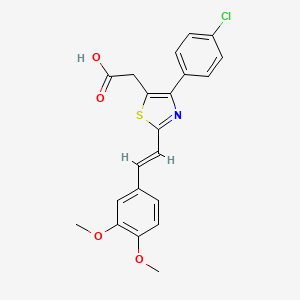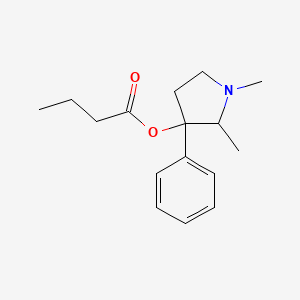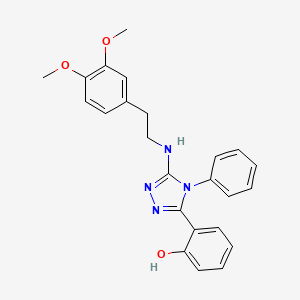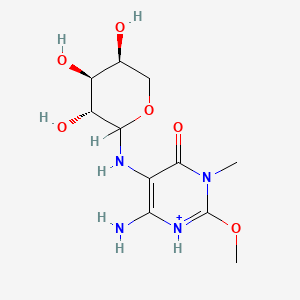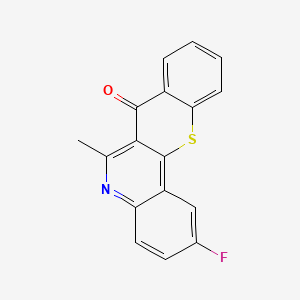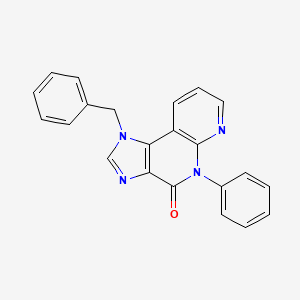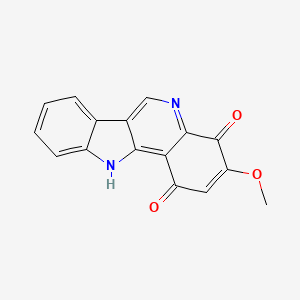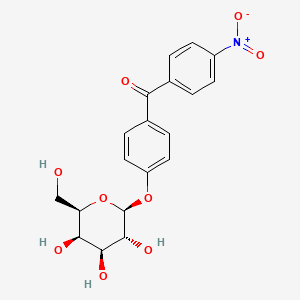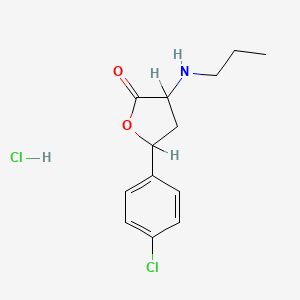
Dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furanone ring, a chlorophenyl group, and a propylamino substituent, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride typically involves multiple steps, including the formation of the furanone ring and the introduction of the chlorophenyl and propylamino groups. Common synthetic routes may involve:
Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Propylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-5-(4-bromophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-fluorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride
- Dihydro-5-(4-methylphenyl)-3-(propylamino)-2(3H)-furanone hydrochloride
Uniqueness
Dihydro-5-(4-chlorophenyl)-3-(propylamino)-2(3H)-furanone hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
139084-75-6 |
|---|---|
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(propylamino)oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-2-7-15-11-8-12(17-13(11)16)9-3-5-10(14)6-4-9;/h3-6,11-12,15H,2,7-8H2,1H3;1H |
InChI Key |
KKMHOIWUCIXWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(OC1=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


